molecular formula C28H44N2O6 B11941506 Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate

Cat. No.: B11941506
M. Wt: 504.7 g/mol
InChI Key: SJZMXNJGTZMDRH-UHFFFAOYSA-N
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Description

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate (CAS 23632-70-4) is a chiral amino acid derivative with a molecular formula of C₂₈H₄₄N₂O₆ (MW 504.66) . It exists as a dicyclohexylamine (DCHA) salt of the (S)-configured carboxylic acid, featuring a benzyloxycarbonyl (Cbz) protecting group on the amine and a tert-butoxy ester on the carboxylate. This compound is primarily used in peptide synthesis as a protected intermediate, offering enhanced crystallinity and stability compared to its free acid form . Storage requires an inert atmosphere at 2–8°C to prevent degradation .

Properties

Molecular Formula

C28H44N2O6

Molecular Weight

504.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2

InChI Key

SJZMXNJGTZMDRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The starting material, L-aspartic acid, undergoes amino protection using benzyl chloroformate (Cbz-Cl) in an alkaline aqueous medium. Sodium hydroxide (50% w/w) is added to maintain a pH ≥ 10, facilitating the formation of the sodium salt of N-benzyloxycarbonyl-L-aspartic acid. Polyethylene glycol (PEG) is employed as a phase-transfer catalyst to enhance reaction efficiency.

Reaction Conditions:

  • Temperature: 0–5°C (ice bath)

  • pH: 10–12

  • Catalyst: PEG-400 (5 mol%)

  • Yield: 85–90%

After completion, the mixture is acidified to pH 1.5–2.0 using concentrated hydrochloric acid, precipitating the free acid. Ethyl acetate extraction followed by drying over magnesium sulfate yields N-Cbz-L-aspartic acid as a white solid.

tert-Butyl Esterification of the β-Carboxylic Acid

The β-carboxylic acid is protected as a tert-butyl ester using tert-butanol and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis.

Optimized Parameters:

  • Molar ratio (acid:tert-butanol:DCC): 1:1.2:1.1

  • Temperature: 25°C

  • Reaction time: 12 hours

  • Yield: 78–82%

The product, N-Cbz-L-aspartic acid β-tert-butyl ester, is purified via silica gel chromatography using hexane/ethyl acetate (3:1) as the eluent.

Dicyclohexylamine Salt Formation

The free acid is converted to its dicyclohexylamine salt by reacting with DCHA in ethyl acetate. The reaction is exothermic and requires controlled addition to maintain a temperature below 30°C.

Procedure:

  • Dissolve N-Cbz-L-aspartic acid β-tert-butyl ester (1 equiv) in ethyl acetate.

  • Add DCHA (1.05 equiv) dropwise over 30 minutes.

  • Stir for 2 hours at 25°C.

  • Concentrate under reduced pressure and recrystallize from cold diethyl ether.

Characterization Data:

  • Molecular Weight: 504.66 g/mol

  • Melting Point: 112–114°C

  • Optical Rotation: [α]D²⁵ = -15.6° (c = 1, CHCl₃)

Critical Process Parameters and Troubleshooting

pH Control During Acidification

Precise pH adjustment is critical during the acidification of the sodium salt. Acidifying to pH 1.5–2.0 ensures complete precipitation of the free acid while minimizing hydrolysis of the tert-butyl ester. Inadequate pH control (e.g., pH > 3) reduces yield by 20–30% due to partial solubility.

Solvent Selection for Salt Formation

Ethyl acetate is preferred over toluene or tetrahydrofuran due to its moderate polarity, which facilitates dissolution of the free acid and subsequent crystallization of the DCHA salt. Suboptimal solvents lead to oily residues or low crystallinity.

Temperature Management

Exothermic reactions during DCHA addition require vigilant cooling. Temperatures exceeding 40°C promote racemization, reducing enantiomeric purity from >99% to 90–95%.

Comparative Analysis of Synthetic Routes

Parameter Method A (Patent US4500726A) Method B (Aapptec Protocol)
Amino Protection CatalystPEG-400DMAP
tert-Butyl Ester Coupling AgentDCCEDCl/HOBt
Salt Formation SolventEthyl acetateDichloromethane
Overall Yield72%68%
Purity (HPLC)98.5%97.2%

Method A offers higher yield and purity due to optimized phase-transfer catalysis, while Method B uses milder coupling agents suitable for acid-sensitive substrates.

Applications and Derivatives

The DCHA salt form enhances the compound’s stability for long-term storage and facilitates its use in solid-phase peptide synthesis. Catalytic hydrogenation removes the Cbz group to yield free amino acid tert-butyl esters, key intermediates in monobactam antibiotics .

Chemical Reactions Analysis

Amine-Related Reactions

The dicyclohexylamine moiety acts as a nucleophile or base, participating in:

Reaction Type Conditions Outcome Steric Influence
Alkylation Alkyl halides, polar aprotic solvents (e.g., DMF)Formation of quaternary ammonium saltsReduced reactivity due to hindered approach of electrophiles
Acylation Acid chlorides, base (e.g., pyridine)Synthesis of amides or carbamatesSlower kinetics compared to primary amines
Salt Formation Strong acids (e.g., HCl)Water-soluble ammonium salts for purificationMinimal steric interference

Ester Group Transformations

The tert-butoxy and benzyloxy esters undergo distinct reactions:

Tert-Butoxy Ester Reactivity

  • Acid-Catalyzed Hydrolysis :

    • Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane .

    • Product : Free carboxylic acid and tert-butanol .

    • Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Benzyloxy Ester Reactivity

  • Hydrogenolysis :

    • Conditions : H₂/Pd-C in ethanol.

    • Product : Free carboxylic acid and toluene.

    • Selectivity : Benzyloxycarbonyl (Cbz) group cleaved without affecting tert-butoxy groups.

Protecting Group Chemistry

The compound contains two protecting groups critical in peptide synthesis:

Protecting Group Removal Conditions Stability
Benzyloxycarbonyl (Cbz) Hydrogenolysis (H₂/Pd-C)Stable under acidic and basic conditions
tert-Butoxycarbonyl (Boc) TFA or HCl in organic solvents Labile to acids, stable to bases

Steric Effects on Reactivity

The dicyclohexylamine group introduces significant steric hindrance, which:

  • Reduces reaction rates in nucleophilic substitutions (e.g., alkylation requires elevated temperatures).

  • Limits accessibility of the amine lone pair, decreasing basicity compared to less hindered analogs.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique behaviors:

Compound Key Functional Groups Reactivity Differences
Cyclohexylamine Primary amineFaster alkylation due to reduced steric bulk
Benzylamine Primary amine + aromatic ringEnhanced nucleophilicity but prone to oxidation
N,N-Dimethylcyclohexylamine Tertiary amineNo nucleophilic reactions; acts as a base only

Mechanistic Insights

  • Amine Deprotonation : The pKa of the dicyclohexylamine group is ~10.5, requiring strong bases (e.g., NaOH) for deprotonation.

  • Ester Hydrolysis Kinetics : Pseudo-first-order kinetics observed under acidic conditions, with rate constants dependent on steric crowding.

Scientific Research Applications

Inhibition of Enzymatic Activity

Dicyclohexylamine derivatives have been studied for their potential as inhibitors of various enzymes, particularly in the context of treating diseases like Alzheimer's and cancer. For example, compounds derived from this molecule have shown promise as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and potentially alleviating symptoms associated with cognitive decline .

Anticancer Properties

Research indicates that dicyclohexylamine derivatives can inhibit spermidine synthase in plants, which has implications for polyamine biosynthesis affecting plant growth and development. This mechanism may also be relevant in cancer research, as polyamines are known to play roles in cell proliferation and tumor growth.

Drug Development

The compound's ability to form complexes with inorganic and organic acids enhances its utility as an extractant and catalyst in drug synthesis processes. Its structural features allow it to act as an effective intermediate in the synthesis of various pharmaceutical agents.

Detection of Contaminants

Dicyclohexylamine has been utilized in developing colorimetric sensors for detecting trinitrotoluene (TNT) contamination in environmental samples. The compound's reactivity with TNT allows for sensitive detection methods that are crucial for environmental monitoring and remediation efforts.

Role as an Extractant

The compound's ability to neutralize acids during exothermic reactions makes it useful as an extractant in various chemical processes, facilitating the separation and purification of target compounds from complex mixtures.

Versatile Building Block

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate serves as a versatile building block in synthetic organic chemistry due to its functional groups that allow for various chemical transformations. It can undergo typical reactions associated with secondary amines, making it suitable for synthesizing more complex molecules .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel sulfonamide derivatives that exhibit significant biological activity against α-glucosidase and acetylcholinesterase enzymes, indicating potential therapeutic applications for diabetes and Alzheimer's disease .

Biological Evaluation

In a study focused on synthesizing new sulfonamides containing benzodioxane moieties, researchers evaluated their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. The findings suggested that these derivatives could be promising candidates for further development as therapeutic agents against type 2 diabetes mellitus and Alzheimer's disease .

Environmental Monitoring

Another study highlighted the use of dicyclohexylamine-based sensors for detecting explosive residues in soil samples, demonstrating the compound's practical application in environmental safety and security measures.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The tert-butyl and benzyloxycarbonyl groups play crucial roles in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name CAS Number Molecular Formula Key Functional Groups Configuration/Stereochemistry
Target Compound 23632-70-4 C₂₈H₄₄N₂O₆ Cbz-protected amine, tert-butoxy ester, DCHA salt (S)-configuration
(S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (Free Acid) 47307-26-6 C₁₇H₂₁NO₆ Cbz-protected amine, tert-butoxy ester (S)-configuration
4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt 1913-12-8 C₂₅H₄₆N₂O₆ Boc-protected amine, tert-butyl ester, aspartate backbone, DCHA salt L-Aspartate
Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate 214852-61-6 C₂₉H₄₇N₃O₆ Cbz-protected amine, Boc-protected amine at position 4, DCHA salt (R)-configuration
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate 92690-28-3 C₁₉H₂₆N₂O₇ Boc-protected amine, methoxy-oxoethyl amide, benzyl ester (S)-configuration

Key Observations :

  • The target compound differs from its free acid counterpart (CAS 47307-26-6) by the presence of the DCHA counterion, which enhances stability but reduces solubility in polar solvents .
  • The aspartate derivative (CAS 1913-12-8) incorporates an additional carboxylate group, making it more hydrophilic and suitable for solid-phase peptide synthesis .
  • Substitution position (e.g., Cbz at position 2 vs. 3) and stereochemistry ((R) vs. (S)) significantly influence biological activity and synthetic utility .

Physicochemical Properties

Property Target Compound Free Acid (CAS 47307-26-6) Aspartate Salt (CAS 1913-12-8) (R)-Configured Analogue (CAS 214852-61-6)
Molecular Weight 504.66 g/mol 323.34 g/mol 478.65 g/mol 533.70 g/mol
Solubility Low in water, soluble in DCM/THF Moderate in DMSO, low in water High in DMF, moderate in MeOH Low in water, soluble in chloroform
Stability Stable under inert gas Prone to decarboxylation Stable at RT Sensitive to light
Melting Point Not reported Not reported 112–115°C Not reported

Key Observations :

  • The DCHA salt form (target compound) improves crystallinity but requires stringent storage conditions .
  • The Boc-protected aspartate (CAS 1913-12-8) exhibits higher thermal stability due to its rigid backbone .

Biological Activity

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate, also known by its CAS number 17335-87-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H44N2O6C_{28}H_{44}N_{2}O_{6}, with a molecular weight of approximately 504.66 g/mol. It features a complex structure that includes a dicyclohexylamine moiety, which is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways, particularly those involved in oxidative phosphorylation (OXPHOS). OXPHOS inhibitors are being studied for their potential in cancer therapy due to their ability to disrupt ATP production in cancer cells that rely on aerobic metabolism.

Biological Activity

  • Anticancer Properties :
    • A study on related compounds demonstrated significant cytotoxic effects against pancreatic cancer cells, suggesting that Dicyclohexylamine derivatives may also exhibit similar properties. For instance, the compound's analogs showed IC50 values in the low micromolar range in various cancer cell lines, indicating potent anticancer activity .
    • The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against specific cancer cell lines, emphasizing the importance of structural features in determining biological activity .
  • Inhibition of Enzymatic Activity :
    • Preliminary investigations into the compound's ability to inhibit certain enzymes have shown promise. For instance, compounds with similar scaffolds have been found to inhibit acetyltransferases involved in antibiotic resistance mechanisms in Mycobacterium tuberculosis, which highlights a potential application in combating drug-resistant infections .

Table 1: Summary of Biological Activities

Activity Effect IC50 Value Reference
Cytotoxicity against pancreatic cancer cellsSignificant inhibition~1 μM
Inhibition of acetyltransferasesPotential for drug resistanceNot specified

Q & A

Basic Synthesis & Characterization

Q: What are the key challenges in synthesizing Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate, and how can reaction conditions be optimized? A:

  • Challenges : Steric hindrance from the tert-butoxy and benzyloxycarbonyl groups complicates coupling reactions. Racemization risk at the (S)-configured center during amino protection steps is significant.
  • Optimization : Use low-temperature (<0°C) conditions for coupling reactions to minimize epimerization. Catalytic hydrogenation (e.g., Pd/C under H₂) is recommended for benzyloxycarbonyl (Cbz) deprotection without disturbing the tert-butoxy group . For purity, employ preparative GC or HPLC, as described in protocols for analogous dicyclohexylamine derivatives .

Protecting Group Compatibility

Q: How do the benzyloxycarbonyl (Cbz) and tert-butoxy (Ot-Bu) groups influence downstream reactivity in this compound? A:

  • Cbz Group : Labile under hydrogenolysis (H₂/Pd), making it suitable for stepwise deprotection in multi-step syntheses. However, residual Pd catalysts may require rigorous removal to avoid interference in subsequent reactions .
  • tert-Butoxy Group : Acid-labile (cleaved with TFA or HCl), enabling orthogonal protection strategies. Monitor for premature cleavage in acidic reaction media (e.g., during ester hydrolysis) .

Advanced Stereochemical Control

Q: What analytical methods validate the stereochemical integrity of the (S)-configured amino center? A:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with UV detection at 254 nm. Compare retention times against enantiomerically pure standards.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in NOESY or COSY spectra to confirm spatial orientation of substituents .
  • Circular Dichroism (CD) : Detect Cotton effects near 220 nm for secondary amides, corroborating chiral purity .

Analytical Method Development

Q: How can researchers resolve co-elution issues in GC or HPLC analysis of this compound? A:

  • GC Optimization : Use a high-polarity column (e.g., DB-WAX) with temperature programming (start at 80°C, ramp 5°C/min to 250°C). Derivatize with BSTFA to improve volatility .
  • HPLC Method : Employ a C18 column with a gradient of acetonitrile/0.1% TFA in water. Adjust pH to 2.5 to suppress silanol interactions and enhance peak symmetry .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported yields for tert-butoxy group installations? A:

  • Root Causes : Variability in anhydride activation (e.g., DCC vs. EDC) or moisture content in reactions.
  • Troubleshooting :
    • Use freshly distilled tert-butanol and anhydrous solvents (e.g., DMF over molecular sieves).
    • Validate reaction progress via IR spectroscopy (C=O stretch at ~1720 cm⁻¹ for tert-butoxy esters) .

Safety & Toxicity Considerations

Q: What are the critical safety risks when handling this compound, particularly regarding nitrosamine formation? A:

  • Nitrosamine Risk : Dicyclohexylamine reacts with nitrites (e.g., NaNO₂) under acidic conditions to form N-nitrosodicyclohexylamine, a suspected carcinogen. Avoid simultaneous use of nitrosating agents .
  • Mitigation : Work in a fume hood, use nitrite-free reagents, and monitor waste streams for nitrosamine byproducts via LC-MS/MS .

Application in Peptide Mimetics

Q: How does the tert-butoxy-4-oxobutanoate moiety enhance stability in peptide-based drug candidates? A:

  • Steric Shielding : The bulky tert-butoxy group reduces enzymatic hydrolysis of the ester linkage, extending half-life in biological media.
  • Solubility : The oxobutanoate group improves aqueous solubility compared to unmodified tert-butyl esters, critical for in vitro assays .

Troubleshooting Low-Yield Coupling Reactions

Q: Why might amide bond formation between the Cbz-protected amine and oxobutanoate fragment fail, and how can this be rectified? A:

  • Common Issues : Poor activation of the carboxylic acid (e.g., insufficient HOBt in DIC-mediated couplings) or competing side reactions (e.g., oxazolidinone formation).
  • Solutions :
    • Pre-activate the acid with HATU or PyBOP in DMF.
    • Add 1 eq. of DMAP to suppress racemization .

Tables for Reference

Parameter Optimal Condition Key Reference
Cbz Deprotection10% Pd/C, H₂ (1 atm), EtOH, 25°C
tert-Butoxy Cleavage20% TFA in DCM, 0°C, 1 hr
Chiral Purity AnalysisChiralpak® IC, 90:10 Hex/IPA

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